![molecular formula C15H19ClN2O4S B2621386 allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-75-5](/img/structure/B2621386.png)
allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate (ACPC) is an organic compound that is widely used in scientific and industrial applications. ACPC is a derivative of the aniline class of compounds, and is a powerful and versatile reagent that has been used in a variety of different applications, such as synthesis, analytical chemistry, and biochemistry. This compound has been studied extensively and has been found to have a wide range of effects, from biochemical to physiological.
Applications De Recherche Scientifique
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of different compounds, such as amines and peptides. It has also been used as a reagent in analytical chemistry, as well as a catalyst in reactions involving the synthesis of polymers. Additionally, this compound has been used as a reagent in biochemistry, as it is able to catalyze the formation of DNA and RNA.
Mécanisme D'action
The mechanism of action of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of DNA and RNA. Additionally, this compound is believed to act as a reagent in the synthesis of polymers, as well as a catalyst in reactions involving the synthesis of amines and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a wide range of effects, from biochemical to physiological. This compound has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain. Additionally, this compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This compound has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. Additionally, this compound is a versatile reagent that can be used in a variety of different applications. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, which can lead to the degradation of the compound over time. Additionally, this compound is a relatively toxic compound, and should be handled with caution.
Orientations Futures
The future of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate research is very promising. There is still much to be learned about the compound, and its potential applications. One potential future direction for research is the development of new synthetic methods for the production of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to the development of new catalysts for the synthesis of various compounds. Finally, further research into the potential applications of this compound could lead to the development of new and improved reagents for use in laboratory experiments.
Méthodes De Synthèse
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can be synthesized in several different ways. One method involves the reaction of p-chlorophenylsulfonyl chloride with 1-piperidinecarboxylic acid. This reaction produces an intermediate compound, which is then reacted with allyl bromide to form this compound. Another method involves the reaction of p-chlorophenylsulfonyl chloride with 1-piperidinecarboxylic acid, followed by the addition of allyl bromide. This method produces a higher yield of this compound.
Propriétés
IUPAC Name |
prop-2-enyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-2-11-22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONFACJXOQDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


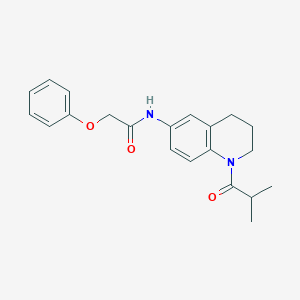
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)
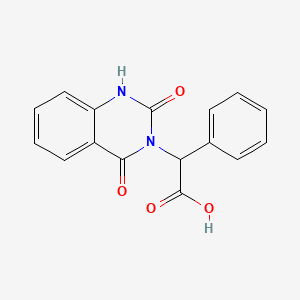
![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
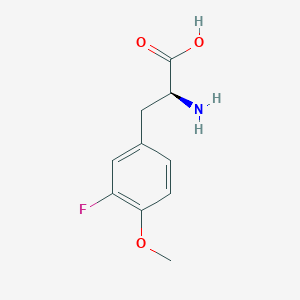
![3-(3,4-Dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
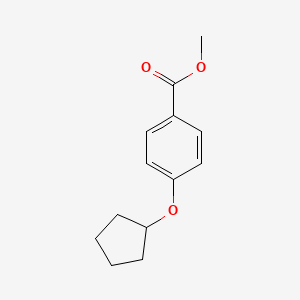
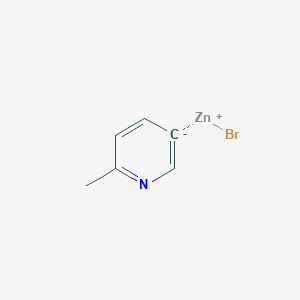
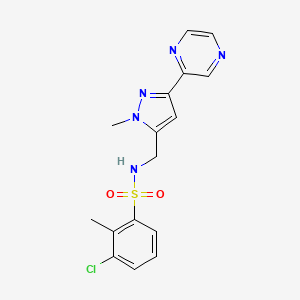
![3'-(4-bromophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2621326.png)